molecular formula C21H30N6 B12402932 CXCR4 antagonist 5

CXCR4 antagonist 5

Cat. No.: B12402932
M. Wt: 366.5 g/mol
InChI Key: JBMFUTZFKCPWOQ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CXCR4 antagonist 5 is a small-molecule compound that selectively inhibits the CXC chemokine receptor 4 (CXCR4). This receptor is involved in various physiological and pathological processes, including immune cell trafficking, cancer metastasis, and HIV infection. This compound has shown promise in preclinical and clinical studies for its potential therapeutic applications in cancer, immunodeficiency disorders, and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CXCR4 antagonist 5 typically involves multiple steps, including the formation of key intermediates and final coupling reactionsThe final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and yield. This process includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

CXCR4 antagonist 5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .

Mechanism of Action

CXCR4 antagonist 5 exerts its effects by binding to the CXCR4 receptor and blocking its interaction with its natural ligand, CXC chemokine ligand 12 (CXCL12). This inhibition prevents the activation of downstream signaling pathways involved in cell migration, proliferation, and survival. The compound’s mechanism of action includes:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CXCR4 antagonist 5 is unique due to its high selectivity and potency in inhibiting the CXCR4 receptor. It has shown promising results in preclinical studies for its ability to inhibit tumor growth, enhance immune cell mobilization, and block HIV entry. Its unique chemical structure and favorable pharmacokinetic properties make it a valuable candidate for further development .

Properties

Molecular Formula

C21H30N6

Molecular Weight

366.5 g/mol

IUPAC Name

(8S)-N-methyl-N-[[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]-5,6,7,8-tetrahydroquinolin-8-amine

InChI

InChI=1S/C21H30N6/c1-16-23-18(14-20(24-16)27-12-10-25(2)11-13-27)15-26(3)19-8-4-6-17-7-5-9-22-21(17)19/h5,7,9,14,19H,4,6,8,10-13,15H2,1-3H3/t19-/m0/s1

InChI Key

JBMFUTZFKCPWOQ-IBGZPJMESA-N

Isomeric SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C)CN(C)[C@H]3CCCC4=C3N=CC=C4

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C)CN(C)C3CCCC4=C3N=CC=C4

Origin of Product

United States

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